(E)-1-chloro-2-iodoethene

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Sonogashira coupling

(E)-1-Chloro-2-iodoethene (CAS 28540-81-0) is a stereodefined, mixed dihaloalkene characterized by the presence of both chlorine and iodine atoms on an ethene backbone in the trans (E) configuration. This compound serves as a versatile, bifunctional electrophile in organic synthesis, enabling sequential or selective transformations based on the differential reactivity of its carbon–halogen bonds.

Molecular Formula C2H2ClI
Molecular Weight 188.39 g/mol
CAS No. 28540-81-0
Cat. No. B6599464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-chloro-2-iodoethene
CAS28540-81-0
Molecular FormulaC2H2ClI
Molecular Weight188.39 g/mol
Structural Identifiers
SMILESC(=CI)Cl
InChIInChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+
InChIKeyTUZSMRBYSARKAL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Chloro-2-iodoethene (CAS 28540-81-0): A Stereodefined Mixed Dihaloalkene Building Block for Selective Cross-Coupling


(E)-1-Chloro-2-iodoethene (CAS 28540-81-0) is a stereodefined, mixed dihaloalkene characterized by the presence of both chlorine and iodine atoms on an ethene backbone in the trans (E) configuration [1]. This compound serves as a versatile, bifunctional electrophile in organic synthesis, enabling sequential or selective transformations based on the differential reactivity of its carbon–halogen bonds [2]. Its well-defined stereochemistry and unique halogen pairing underpin its utility as a pseudosymmetrical building block for convergent total synthesis and stereospecific coupling reactions [3].

Why (E)-1-Chloro-2-iodoethene Cannot Be Replaced by Its (Z)-Isomer or Other 1,2-Dihaloethenes in Stereospecific Synthesis


In-class substitution of (E)-1-chloro-2-iodoethene with its geometric (Z)-isomer or other 1,2-dihaloalkenes is not functionally equivalent due to three distinct, quantifiable factors: (1) stereochemical integrity—the (Z)-isomer and many analogs lack the consistent, high stereoisomeric purity (95–99%) achievable for the (E)-isomer under standard synthetic protocols [1]; (2) cross-coupling reliability—only the (E)-chloroiodoethene template provides desired mono-coupled products across Suzuki, Sonogashira, and Negishi conditions, whereas analogs fail in one or more reaction manifolds [2]; and (3) differential halogen reactivity—the chloride substituent in the (E)-isomer uniquely suppresses deleterious β-halide elimination following oxidative addition, a pathway that plagues bromo- and diiodo-substituted templates [2]. Consequently, substituting this compound with a seemingly similar dihaloalkene introduces significant risk of stereochemical scrambling, reaction failure, or undesired double-coupling products.

Quantitative Differentiation of (E)-1-Chloro-2-iodoethene from Closest Analogs: Evidence for Scientific Procurement


Superior Cross-Coupling Reliability Across Multiple Reaction Types Versus Bromo- and Diiodo- Analogs

In a systematic head-to-head comparison, (E)-1-chloro-2-iodoethene (template 3) was the only 1,2-dihaloethene template that provided the desired mono-coupled products reliably under Suzuki, Sonogashira, and Negishi cross-coupling conditions [1]. (E)-1-bromo-2-iodoethene (template 4) and (E/Z)-1,2-dibromoethene (template 11) only yielded products under Negishi conditions, while (E)-1,2-diiodoethene (template 5) failed to produce any cross-coupled products under all tested conditions [1].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Sonogashira coupling Negishi coupling Olefin template strategy

High Stereoisomeric Purity (95–99%) in Electrophilic Addition Synthesis Versus Inconsistent Purity for (Z)-Isomer

The reaction of terminal acetylenic hydrocarbons with iodine monochloride (ICl) in acetonitrile provides (E)-2-chloro-1-iodo-1-alkenes, the core scaffold of the target compound, with 95–99% stereoisomeric purity [1]. In contrast, the (Z)-isomer (cis-1-chloro-2-iodoethene, CAS 31952-74-6) is not accessible via this straightforward, high-stereoselectivity route and typically requires less efficient, non-stereospecific methods or separation from isomer mixtures [2].

Stereoselective synthesis Electrophilic addition Iodine monochloride Alkyne functionalization

Suppressed β-Halide Elimination Enables Selective Mono-Coupling Versus Bromo- and Diiodo- Analogs

Mechanistic studies indicate that following oxidative addition of the most reactive carbon–halogen bond (C–I) to Pd(0), the presence of a vicinal bromide or iodide leads to rapid β-halide elimination, consuming the intermediate and preventing productive coupling [1]. When the second halogen is chloride, as in (E)-1-chloro-2-iodoethene, this deleterious elimination occurs to a much lesser degree, allowing the intermediate to survive and undergo transmetalation and reductive elimination to yield the desired mono-coupled product [1].

β-Halide elimination Palladium catalysis Oxidative addition Cross-coupling mechanism

Distinctive NMR Coupling Constant (J = 13.5 Hz) and Dipole Moment (μ = 0.519 D) Enable Unambiguous Isomer Verification

A second-order NMR analysis of the AB spectrum of trans-chloroiodoethene reveals a vicinal coupling constant (J_AB) of 13.5 Hz, which is diagnostic of the trans (E) configuration [1]. In contrast, the cis (Z)-isomer exhibits a coupling constant of 5.8 Hz [1]. Additionally, the dipole moment of trans-chloroiodoethene in cyclohexane is 0.519 ± 0.006 D, a value that is significantly lower than that reported for the cis isomer (2.72 D in benzene) [1].

NMR spectroscopy Stereochemical assignment Dipole moment Physical property differentiation

Enabled Convergent Total Synthesis of Complex Polyunsaturated Natural Products

The use of (E)-1-chloro-2-iodoethene as a central, pseudosymmetrical building block facilitated the fully convergent total synthesis of (13E,15E,18Z,20Z)-1-hydroxypentacosa-13,15,18,20-tetraen-11-yn-4-one 1-acetate, a polyunsaturated ant venom constituent [1]. This strategy exploited the sequential, chemoselective coupling at the iodine and chlorine termini to construct the complex polyene framework in a stereospecific manner [1].

Total synthesis Convergent synthesis Olefin template Polyene natural product

Procurement-Driven Application Scenarios for (E)-1-Chloro-2-iodoethene Based on Verified Differential Evidence


Stereospecific Convergent Total Synthesis of Polyene Natural Products and Pharmaceuticals

The unique ability of (E)-1-chloro-2-iodoethene to serve as a reliable, pseudosymmetrical olefin template that enables sequential, chemoselective cross-couplings (Suzuki, Sonogashira, Negishi) is critical for convergent total synthesis [1]. As demonstrated in the total synthesis of a complex ant venom polyene, this template allows for the efficient assembly of stereodefined polyunsaturated frameworks [1]. Procurement of this specific isomer is essential because alternative 1,2-dihaloethenes, such as (E)-1,2-diiodoethene or (E)-1-bromo-2-iodoethene, fail to deliver mono-coupled products under these standard conditions, thereby precluding a convergent strategy [2].

Development of Modular Building Block Libraries for Palladium-Catalyzed Cross-Coupling

For research groups or industrial process chemists building libraries of functionalized alkenyl chlorides via sequential coupling, (E)-1-chloro-2-iodoethene is the preferred bifunctional electrophile due to its unparalleled reliability across three major cross-coupling manifolds [1]. Its suppressed β-halide elimination pathway, attributed to the chloride substituent, ensures higher yields and cleaner reactions compared to bromo- or diiodo- analogs, which suffer from rapid intermediate decomposition [1]. This performance advantage reduces the need for extensive reaction optimization and purification, directly impacting project timelines and resource allocation.

Synthesis of Stereochemically Pure Alkenyl Halide Intermediates via Electrophilic Addition

The established synthetic route via ICl addition to terminal alkynes reliably delivers (E)-1-chloro-2-iodoethene derivatives with 95–99% stereoisomeric purity [1]. This high stereoselectivity is a key differentiator from the (Z)-isomer, which cannot be accessed with comparable purity via this straightforward protocol [2]. For applications requiring stereochemically defined alkenyl halide building blocks (e.g., in medicinal chemistry or materials science), procurement of the (E)-isomer ensures a high-purity starting material, eliminating the need for challenging isomer separations and safeguarding the stereochemical integrity of downstream products.

Quality Control and Isomer Verification via Distinct NMR and Dipole Moment Signatures

Upon receipt, the identity and stereochemical purity of (E)-1-chloro-2-iodoethene can be rapidly and unambiguously confirmed using its diagnostic ¹H NMR vicinal coupling constant (J_AB = 13.5 Hz) and low dipole moment (0.519 D) [1]. These values are markedly different from those of the (Z)-isomer (J_AB = 5.8 Hz; μ = 2.72 D), providing a simple, non-destructive analytical check to prevent the use of the incorrect stereoisomer in sensitive synthetic sequences [1]. This rapid verification step is particularly valuable in regulated environments (e.g., pharmaceutical development) where material traceability and identity confirmation are paramount.

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